molecular formula C9H5Br3O3 B14669513 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate CAS No. 41809-63-6

2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate

Cat. No.: B14669513
CAS No.: 41809-63-6
M. Wt: 400.85 g/mol
InChI Key: GDBJCLICJLTQTD-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate is a chemical compound with the molecular formula C9H5Br3O3 and a molecular weight of 400.846 g/mol . This compound is known for its unique structure, which includes a tribrominated cycloheptatrienone core with an acetate group attached. It is often used in various chemical reactions and research applications due to its reactivity and stability.

Preparation Methods

The synthesis of 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate typically involves the bromination of cycloheptatrienone followed by acetylation. One common method involves the reaction of cycloheptatrienone with bromine in the presence of a catalyst to introduce the bromine atoms at the 2, 4, and 6 positions. The resulting tribrominated product is then reacted with acetic anhydride to form the acetate ester .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state products, although this is less common due to the already high oxidation state of the bromine atoms.

Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and reduction reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet used in clinical settings.

    Industry: It is used in the synthesis of other chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate involves its reactivity with various biological and chemical targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The acetate group can also undergo hydrolysis under basic conditions, releasing acetic acid and the corresponding tribrominated cycloheptatrienone .

Comparison with Similar Compounds

Similar compounds to 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate include:

The uniqueness of this compound lies in its combination of the tribrominated cycloheptatrienone core with an acetate group, which imparts distinct reactivity and stability properties.

Properties

CAS No.

41809-63-6

Molecular Formula

C9H5Br3O3

Molecular Weight

400.85 g/mol

IUPAC Name

(2,4,6-tribromo-7-oxocyclohepta-1,3,5-trien-1-yl) acetate

InChI

InChI=1S/C9H5Br3O3/c1-4(13)15-9-7(12)3-5(10)2-6(11)8(9)14/h2-3H,1H3

InChI Key

GDBJCLICJLTQTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C(C1=O)Br)Br)Br

Origin of Product

United States

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